REACTION_CXSMILES
|
Cl[C:2]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.[H-].[Na+].[SH:15][CH2:16][C:17]([O:19][CH3:20])=[O:18]>>[N+:10]([C:9]1[C:2]2[S:15][C:16]([C:17]([O:19][CH3:20])=[O:18])=[CH:4][C:3]=2[CH:6]=[CH:7][CH:8]=1)([O-:12])=[O:11] |f:1.2|
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Name
|
|
Quantity
|
3.04 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=O)C=CC=C1[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.98 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
2.09 g
|
Type
|
reactant
|
Smiles
|
SCC(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
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Smiles
|
[N+](=O)([O-])C1=CC=CC=2C=C(SC21)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |